BenchChemオンラインストアへようこそ!

Methallyl-19-nortestosterone

Progestational activity Intrauterine assay Clauberg test

Methallyl-19-nortestosterone (17α-(2-methallyl)-19-nortestosterone; SC-9022) is a synthetic steroid belonging to the 19-nortestosterone class, characterized by a 2-methylallyl substituent at the C17α position. This structural modification confers potent oral progestational activity while significantly attenuating androgenic stimulation of male accessory glands, distinguishing it from other 17α-alkyl-19-nortestosterone derivatives.

Molecular Formula C22H32O2
Molecular Weight 328.5 g/mol
CAS No. 2529-46-6
Cat. No. B14739022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethallyl-19-nortestosterone
CAS2529-46-6
Molecular FormulaC22H32O2
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCC(=C)CC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O
InChIInChI=1S/C22H32O2/c1-14(2)13-22(24)11-9-20-19-6-4-15-12-16(23)5-7-17(15)18(19)8-10-21(20,22)3/h12,17-20,24H,1,4-11,13H2,2-3H3/t17-,18+,19+,20-,21-,22+/m0/s1
InChIKeyCKWGCYIEXSUBCE-REGVOWLASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methallyl-19-nortestosterone (CAS 2529-46-6): A Potent Orally Active 19-Nortestosterone Progestin for Research and Procurement


Methallyl-19-nortestosterone (17α-(2-methallyl)-19-nortestosterone; SC-9022) is a synthetic steroid belonging to the 19-nortestosterone class, characterized by a 2-methylallyl substituent at the C17α position [1]. This structural modification confers potent oral progestational activity while significantly attenuating androgenic stimulation of male accessory glands, distinguishing it from other 17α-alkyl-19-nortestosterone derivatives [2].

Why Generic Substitution of 19-Nortestosterone Analogs Is Not Recommended: Evidence-Based Differentiation of Methallyl-19-nortestosterone


19-Nortestosterone derivatives with different C17α substituents exhibit markedly divergent pharmacological profiles that preclude simple interchangeability. For example, while 17α-ethinyl-19-nortestosterone (norethindrone) and 17α-ethyl-19-nortestosterone (norethandrolone) stimulate seminal vesicle growth in castrated rats, 17α-(2-methallyl)-19-nortestosterone uniquely fails to produce such stimulation [1]. Similarly, oral progestational potency varies by orders of magnitude depending on the C17α group: the allyl analog is most active subcutaneously, whereas the ethyl analog is most active orally [2]. These data demonstrate that substitution of one 19-nortestosterone analog for another without product-specific validation risks unpredictable efficacy and off-target effects.

Quantitative Differentiation of Methallyl-19-nortestosterone: Comparative Progestational Potency and Androgenic Profile Evidence


Intrauterine Progestational Potency: 10-Fold Superior to Progesterone

In the intrauterine (McGinty) assay in estrogen-primed rabbits, 17α-(2-methallyl)-19-nortestosterone (SC-9022) exhibited approximately 10-fold greater progestational potency than progesterone (range 5–20 times) [1]. This indicates superior local progestational efficacy at the uterine level relative to the natural hormone.

Progestational activity Intrauterine assay Clauberg test

Subcutaneous Clauberg Assay: 25-Fold Potency Advantage Over Progesterone

In the subcutaneous Clauberg assay, 17α-(2-methallyl)-19-nortestosterone was 25 times as active as progesterone (range 12–50 times) [1]. This confirms a robust systemic progestational effect exceeding that of the natural ligand by more than an order of magnitude.

Clauberg assay Subcutaneous administration Endometrial proliferation

Oral Progestational Potency: 500–2000 Times Orally Administered Progesterone

In the oral Clauberg assay, 17α-(2-methallyl)-19-nortestosterone was approximately 10 times as active as progesterone administered by the subcutaneous route, and 500–2000 times as active as orally administered progesterone [1]. This indicates an exceptionally high oral progestational bioavailability relative to the natural hormone, which is poorly absorbed and rapidly metabolized when given orally.

Oral bioavailability Clauberg assay Progestin

Negligible Seminal Vesicle Stimulation Versus Other 19-Nor Progestins

In castrated immature rats, subcutaneous administration of 17α-(2-methallyl)-19-nortestosterone was the only compound among those tested that failed to stimulate seminal vesicle growth, whereas 17α-ethinyl-19-nortestosterone, 17α-ethinyltestosterone, and EN (17α-ethyl-19-nortestosterone) all produced significant stimulation [1]. This indicates a uniquely low androgenic burden on male accessory reproductive tissue.

Androgenic activity Seminal vesicle 19-nor steroids

Minimal Prostatic Stimulation Relative to Other Progestational Steroids

In the same study, 17α-(2-methallyl)-19-nortestosterone produced only minimal stimulation of the prostate gland, comparable to EN (17α-ethyl-19-nortestosterone), whereas most other progestational steroids tested (including 17α-ethinyl-19-nortestosterone and 17α-ethinyltestosterone) produced more pronounced prostate stimulation [1]. This reinforces the compound's profile of attenuated androgenic activity on male accessory glands.

Prostate stimulation Androgenicity 19-nor steroids

Optimal Application Scenarios for Methallyl-19-nortestosterone Based on Quantitative Evidence


Uterine Progesterone Receptor Pharmacology Studies Requiring High Local Potency

The 10-fold greater intrauterine progestational potency relative to progesterone [1] makes this compound well-suited for investigations of progesterone receptor signaling in endometrial and myometrial tissues, where equivalent receptor occupancy can be achieved at lower concentrations, potentially reducing non-specific effects.

Oral Progestin Development Programs Evaluating High Oral Bioavailability Candidates

The 500–2000-fold potency advantage over orally administered progesterone in the Clauberg assay [1] positions this compound as a valuable reference standard or lead scaffold in oral progestin discovery programs, especially for studying structure-activity relationships governing oral bioavailability in the 19-nortestosterone series.

Androgenic-Sparing Progestin Research for Female Hormone Therapy Models

The failure to stimulate seminal vesicle growth and the minimal prostate stimulation in castrated rats [2] suggest a lower androgenic burden compared to other 19-nor progestins such as norethindrone. This supports its use in research models where separation of progestational from androgenic effects is critical, such as female hormone therapy development.

Comparative Steroid Pharmacology for C17α Substituent Structure-Activity Relationship (SAR) Studies

The distinctive combination of high oral progestational potency [1] and low androgenic stimulation of male accessory glands [2] makes this compound a key comparator in SAR studies exploring how C17α substituent structure (methallyl vs. ethynyl, ethyl, allyl, methyl) influences tissue-selectivity, metabolic stability, and receptor activation profiles across the 19-nortestosterone class.

Quote Request

Request a Quote for Methallyl-19-nortestosterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.